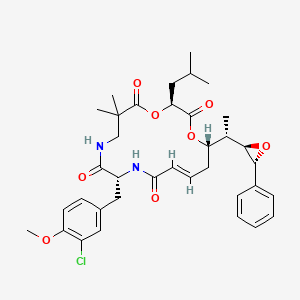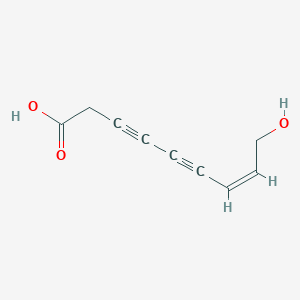
Butamben picrate
Overview
Description
Butamben picrate is an organoammonium salt resulting from the formal reaction of butamben with 0.5 mol eq. of picric acid . The compound is characterized by its low water solubility and is typically used in formulations where prolonged anesthetic effects are desired .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butamben picrate involves the esterification of 4-nitrobenzoic acid with 1-butanol to form butyl 4-nitrobenzoate, which is then subjected to Bechamp reduction to yield butamben . The final step involves the reaction of butamben with picric acid to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process involves careful control of reaction conditions, such as temperature and pH, to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Butamben picrate undergoes various chemical reactions, including:
Oxidation: Butamben can be oxidized under specific conditions, although this is not a common reaction for its practical applications.
Substitution: The esterification reaction involves the substitution of the hydroxyl group in 4-nitrobenzoic acid with a butyl group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Bechamp reduction using iron and hydrochloric acid.
Substitution: Acid catalysts like sulfuric acid for esterification reactions.
Major Products
The major products formed from these reactions include butyl 4-nitrobenzoate and butamben, which are intermediates in the synthesis of this compound .
Scientific Research Applications
Butamben picrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on nerve cells and its potential use in nerve block procedures.
Medicine: Primarily used as a local anesthetic for topical applications, providing prolonged pain relief.
Industry: Utilized in the formulation of topical anesthetic products and in research on drug delivery systems.
Mechanism of Action
Butamben picrate exerts its effects by inhibiting voltage-gated calcium channels in dorsal root ganglion neurons . This inhibition leads to a disturbance in channel kinetics, preventing the depolarization of nerve cell membranes and blocking impulse transmission . Additionally, butamben is known to inhibit sodium channels and delay rectifier potassium currents, contributing to its anesthetic properties .
Comparison with Similar Compounds
Similar Compounds
Procaine: Another local anesthetic with a similar mechanism of action but shorter duration of effect.
Benzocaine: A local anesthetic used for topical applications, similar to butamben but with different solubility properties.
Tetracaine: A more potent local anesthetic used in spinal anesthesia.
Uniqueness
Butamben picrate is unique due to its prolonged anesthetic effect and low water solubility, making it suitable for specific topical applications where extended pain relief is required . Its combination with picric acid enhances its stability and efficacy in certain formulations .
Properties
IUPAC Name |
butyl 4-aminobenzoate;2,4,6-trinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H15NO2.C6H3N3O7/c2*1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2*4-7H,2-3,8,12H2,1H3;1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAGSVCDFKGYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N.CCCCOC(=O)C1=CC=C(C=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577-48-0 | |
| Record name | Butamben picrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTAMBEN PICRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4ZFB7ZH5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-5-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B1242100.png)
![N-(1-adamantyl)-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]methanimine;dihydrochloride](/img/structure/B1242101.png)




![(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,11,13,37-heptahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1242111.png)

![(2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide](/img/structure/B1242115.png)




